molecular formula C7H9ClN2O2S B1295986 4-Amino-3-chloro-N-methylbenzenesulfonamide CAS No. 22185-74-6

4-Amino-3-chloro-N-methylbenzenesulfonamide

Cat. No. B1295986
CAS RN: 22185-74-6
M. Wt: 220.68 g/mol
InChI Key: FZMFXPJCENUTLS-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S . It has a molecular weight of 220.68 .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-chloro-N-methylbenzenesulfonamide consists of a benzene ring substituted with an amino group, a chloro group, and a methylbenzenesulfonamide group .

Scientific Research Applications

Anti-HIV Activity

A series of derivatives of 4-Amino-3-chloro-N-methylbenzenesulfonamide have been synthesized and tested for their potential as anti-HIV agents. One such derivative showed notable anti-HIV-1 activity with a significant effective concentration value and a weak cytotoxic effect, highlighting its potential in HIV treatment research (Brzozowski & Sa̧czewski, 2007).

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory potential of 4-Amino-3-chloro-N-methylbenzenesulfonamide derivatives. These compounds, when bound to the carboxyl group of mefenamic acid, exhibited significant anti-inflammatory activity in vivo. Specifically, one derivative demonstrated comparable anti-inflammatory activity to diclofenac, a commonly used anti-inflammatory drug (Mahdi, 2008).

Safety And Hazards

While specific safety and hazard information for 4-Amino-3-chloro-N-methylbenzenesulfonamide is not available, general precautions such as avoiding inhalation or contact with skin and eyes, and using the compound only in well-ventilated areas, are recommended .

properties

IUPAC Name

4-amino-3-chloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMFXPJCENUTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176719
Record name Benzenesulfonamide, 4-amino-3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chloro-N-methylbenzenesulfonamide

CAS RN

22185-74-6
Record name Benzenesulfonamide, 4-amino-3-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ji, C Shi, L Xu, K Zhang, YS Zhang, C Li… - … : Water Research & …, 2022 - pubs.rsc.org
… of 283 can form 4-amino-3-chloro-n-methylbenzenesulfonamide with molecular weight of … the amino group of 4-amino-3-chloro-n-methylbenzenesulfonamide was replaced by chlorine …
Number of citations: 2 pubs.rsc.org

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